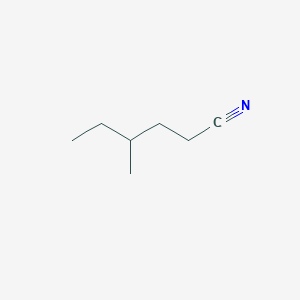

4-Methylhexanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

69248-32-4 |

|---|---|

Molecular Formula |

C7H13N |

Molecular Weight |

111.18 g/mol |

IUPAC Name |

4-methylhexanenitrile |

InChI |

InChI=1S/C7H13N/c1-3-7(2)5-4-6-8/h7H,3-5H2,1-2H3 |

InChI Key |

UWADIKOEYXBKPD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCC#N |

Origin of Product |

United States |

Foundational & Exploratory

4-Methylhexanenitrile chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhexanenitrile, a saturated aliphatic nitrile, presents a subject of interest within organic synthesis and chemical research. Its molecular structure, characterized by a seven-carbon chain with a methyl group at the fourth position and a terminal nitrile functional group, offers potential as a building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound, with a focus on experimental methodologies and data for the scientific community.

Chemical Structure and Identification

The fundamental identity of this compound is established by its structural and molecular identifiers.

Chemical Structure:

Identifiers:

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| Chemical Formula | C₇H₁₃N[2] |

| CAS Registry Number | 69248-32-4[1][2] |

| Canonical SMILES | CCC(C)CCC#N[1] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 111.18 g/mol | PubChem[1] |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| Solubility | Not available | - |

| Flash Point | Not available | - |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature, a general and robust method for the preparation of alkyl nitriles involves the nucleophilic substitution of a haloalkane with a cyanide salt.

General Synthesis Pathway:

A plausible synthetic route to this compound is the reaction of a 4-methylhexyl halide (e.g., 1-bromo-4-methylhexane) with sodium or potassium cyanide.

Figure 1: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

-

Materials:

-

1-bromo-4-methylhexane

-

Sodium cyanide (NaCN)

-

Anhydrous ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

-

Procedure:

-

In a round-bottom flask, dissolve sodium cyanide in anhydrous ethanol.

-

Add 1-bromo-4-methylhexane to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Add water to the residue and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter to remove the drying agent and concentrate the solvent.

-

Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

-

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique for the identification and purity assessment of volatile compounds like this compound.

General GC-MS Protocol for Alkyl Nitriles:

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms) is generally suitable for separating aliphatic compounds.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of the analyte from any impurities or solvent.

-

Mass Spectrometer: Electron ionization (EI) is a common ionization method. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used for structural elucidation.

Figure 2: General experimental workflow for GC-MS analysis.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or any associated signaling pathways of this compound.

Safety and Handling

Potential Hazards:

-

Flammable: Assumed to be a flammable liquid and vapor.

-

Toxicity: Nitriles can be toxic if swallowed, in contact with skin, or if inhaled. The toxicity of some aliphatic nitriles is associated with the metabolic release of cyanide.

Recommended Precautions:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Keep container tightly closed.

-

Use in a well-ventilated area.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing vapors or mist.

-

Wash skin thoroughly after handling.

In case of exposure, seek immediate medical attention. For detailed safety information, it is crucial to consult a specific Safety Data Sheet from a supplier if the compound is acquired commercially.

Conclusion

This compound is a chemical compound with established structural identifiers but limited publicly available data on its physicochemical properties, specific synthesis and analytical protocols, and biological activity. The information provided in this guide, based on general chemical principles and data for related compounds, serves as a foundational resource for researchers. Further experimental investigation is necessary to fully characterize this molecule and explore its potential applications in chemical synthesis and other scientific disciplines.

References

An In-depth Technical Guide to the Synthesis of 4-Methylhexanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for the preparation of 4-methylhexanenitrile. While specific experimental data for this compound is not extensively available in the public domain, this document outlines robust and well-established methodologies in organic chemistry that can be effectively applied for its synthesis. The information presented herein is intended to provide a strong theoretical and practical foundation for researchers to develop a successful synthesis protocol.

Introduction

This compound is a saturated aliphatic nitrile with the chemical formula C₇H₁₃N. Its structure consists of a six-carbon chain with a methyl group at the fourth position and a terminal nitrile functional group. Nitriles are versatile intermediates in organic synthesis, readily convertible to other functional groups such as primary amines, carboxylic acids, and ketones. This makes this compound a potentially valuable building block in the synthesis of more complex molecules for pharmaceutical and materials science applications. This guide will focus on two principal and reliable methods for its synthesis: the nucleophilic substitution of an alkyl halide and the dehydration of a primary amide.

Synthetic Pathways

Two primary pathways are proposed for the synthesis of this compound, starting from readily accessible precursors.

Pathway 1: Nucleophilic Substitution via Kolbe Nitrile Synthesis

The Kolbe nitrile synthesis is a classic and effective method for the preparation of nitriles.[1][2] It involves the reaction of an alkyl halide with a metal cyanide, typically sodium or potassium cyanide, in a polar aprotic solvent.[3][4] For the synthesis of this compound, a suitable starting material is 1-bromo-3-methylpentane (B1293714). The reaction proceeds via an Sₙ2 mechanism, where the cyanide ion acts as a nucleophile and displaces the bromide ion.[4]

A potential side reaction in the Kolbe synthesis is the formation of an isonitrile (R-NC) due to the ambident nature of the cyanide nucleophile.[3][4] The use of polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and alkali metal cyanides (e.g., NaCN, KCN) favors the formation of the desired nitrile product.[3][4]

Caption: Workflow for the synthesis of this compound via the Kolbe nitrile synthesis.

Pathway 2: Dehydration of a Primary Amide

Another reliable method for synthesizing nitriles is the dehydration of primary amides.[1][5] This pathway involves the conversion of 4-methylhexanoic acid to its corresponding primary amide, 4-methylhexanamide, followed by dehydration using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃).[1][5]

Caption: Two-step synthesis of this compound from 4-methylhexanoic acid via amide dehydration.

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of this compound based on the aforementioned pathways. These protocols are derived from general procedures for nitrile synthesis and should be adapted and optimized based on laboratory conditions and analytical monitoring.

Protocol 1: Synthesis of this compound from 1-Bromo-3-methylpentane

Materials:

-

1-Bromo-3-methylpentane

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium cyanide (1.2 equivalents) and anhydrous dimethyl sulfoxide.

-

Stir the mixture to dissolve the sodium cyanide.

-

Add 1-bromo-3-methylpentane (1.0 equivalent) to the flask.

-

Heat the reaction mixture to 120-140 °C and maintain it under reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Synthesis of this compound from 4-Methylhexanoic Acid

Step A: Synthesis of 4-Methylhexanamide

-

In a round-bottom flask, place 4-methylhexanoic acid (1.0 equivalent) and add thionyl chloride (1.5 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat at reflux for 2 hours.

-

Remove the excess thionyl chloride by distillation.

-

Dissolve the crude 4-methylhexanoyl chloride in an anhydrous solvent (e.g., diethyl ether) and add it dropwise to a cooled, concentrated aqueous solution of ammonia (B1221849) (excess).

-

Stir the mixture vigorously for 1 hour.

-

Collect the precipitated 4-methylhexanamide by vacuum filtration, wash with cold water, and dry.

Step B: Dehydration of 4-Methylhexanamide to this compound

-

In a dry round-bottom flask, mix 4-methylhexanamide (1.0 equivalent) with phosphorus pentoxide (P₂O₅) (1.5 equivalents).

-

Heat the mixture gently under vacuum. The product, this compound, will distill as it is formed.

-

Collect the distillate and redistill under reduced pressure to obtain the pure product.

Data Presentation

The following tables summarize the key reactants, reagents, and expected products for the proposed synthetic pathways. Yields are hypothetical and based on typical outcomes for these types of reactions.

Table 1: Summary of Reactants and Expected Product for Pathway 1 (Kolbe Synthesis)

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometric Ratio |

| 1-Bromo-3-methylpentane | C₆H₁₃Br | 165.07 | Starting Material | 1.0 |

| Sodium Cyanide | NaCN | 49.01 | Reagent | 1.2 |

| This compound | C₇H₁₃N | 111.18 | Product | (Hypothetical Yield: 70-80%) |

Table 2: Summary of Reactants and Expected Product for Pathway 2 (Amide Dehydration)

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometric Ratio |

| 4-Methylhexanoic Acid | C₇H₁₄O₂ | 130.18 | Starting Material | 1.0 |

| 4-Methylhexanamide | C₇H₁₅NO | 129.20 | Intermediate | - |

| Phosphorus Pentoxide | P₂O₅ | 141.94 | Dehydrating Agent | 1.5 |

| This compound | C₇H₁₃N | 111.18 | Product | (Hypothetical Yield: 80-90%) |

Signaling Pathways

Currently, there is no specific information available in the scientific literature linking this compound to any particular signaling pathways or biological activities. As a relatively simple aliphatic nitrile, its primary utility is likely as a synthetic intermediate rather than a bioactive molecule. Further research would be required to investigate any potential biological effects.

Disclaimer: The experimental protocols provided are for informational purposes only and should be carried out by qualified personnel in a well-equipped laboratory, following all appropriate safety precautions. The synthesis of nitriles involves the use of highly toxic cyanide salts, and all necessary safety measures must be strictly adhered to.

References

- 1. This compound | C7H13N | CID 21560064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-methylpentanenitrile | C6H10BrN | CID 65238280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hydroxy-4-methylhexanenitrile | C7H13NO | CID 20400694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4-METHYLHEXANOIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-Methylhexanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methylhexanenitrile, including its chemical identifiers, physicochemical properties, and general procedural workflows relevant to its synthesis and safety assessment. This document is intended to serve as a foundational resource for professionals in research and development.

Chemical Identification

The compound is identified by the following systematic name and registration number.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 69248-32-4 | [1][2] |

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in various experimental and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃N | [1][2] |

| Molecular Weight | 111.18 g/mol | [1][2] |

| Topological Polar Surface Area (TPSA) | 23.79 Ų | [3] |

| LogP (Octanol-Water Partition Coefficient) | 2.33628 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 3 | [3] |

Experimental Protocols

3.1. Generalized Synthesis Workflow

The synthesis of nitriles often involves the reaction of a suitable precursor with a cyanide-containing reagent. The diagram below illustrates a generalized workflow for the preparation of a nitrile compound, which can be adapted for this compound.

3.2. Safety and Handling

Proper safety precautions are essential when handling chemical compounds. The following protocol outlines general safety and handling procedures.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[4][5]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.[4][5]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[5]

Toxicological Assessment Workflow

As there is no specific information on signaling pathways involving this compound, a logical workflow for the general toxicological assessment of a chemical compound is provided below. This is a critical process in drug development and chemical safety.

References

Spectroscopic Profile of 4-Methylhexanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methylhexanenitrile (C₇H₁₃N). Due to the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside a theoretical analysis of its Mass Spectrometry (MS) fragmentation. Detailed, standardized experimental protocols for obtaining these spectra are also provided to facilitate laboratory analysis.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₁₃N

-

Molecular Weight: 111.18 g/mol

-

CAS Number: 69248-32-4

-

Structure:

Predicted Spectroscopic Data

The following data has been predicted using computational models and established spectroscopic principles. These values serve as a reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.35 | Triplet | 2H | H₂-C2 |

| ~1.65 | Multiplet | 2H | H₂-C3 |

| ~1.50 | Multiplet | 1H | H-C4 |

| ~1.40 | Multiplet | 2H | H₂-C5 |

| ~0.95 | Triplet | 3H | H₃-C6 |

| ~0.90 | Doublet | 3H | H₃-C4(CH₃) |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Assignment |

| ~119.5 | C1 (C≡N) |

| ~35.0 | C3 |

| ~32.5 | C4 |

| ~29.0 | C5 |

| ~19.5 | C4(CH₃) |

| ~17.0 | C2 |

| ~14.0 | C6 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2245 | Medium | C≡N stretch | Nitrile |

| 2960-2870 | Strong | C-H stretch | Alkane |

| 1465 | Medium | C-H bend | Alkane |

| 1380 | Medium | C-H bend | Alkane |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 111. Key fragmentation pathways would involve the loss of alkyl groups.

Table 4: Predicted Key Mass Fragments (Electron Ionization)

| m/z | Proposed Fragment | Notes |

| 111 | [C₇H₁₃N]⁺ | Molecular Ion (M⁺) |

| 96 | [M - CH₃]⁺ | Loss of a methyl radical |

| 82 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 68 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 54 | [M - C₄H₉]⁺ | Loss of a butyl radical |

| 41 | [C₃H₅]⁺ or [CH₂CN]⁺ | Common fragment in alkyl nitriles |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for liquid samples like this compound.

NMR Sample Preparation and Acquisition

-

Sample Preparation: For a standard 5 mm NMR tube, dissolve approximately 5-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.[1][2][3][4]

-

Filtration: To remove any particulate matter that could affect spectral resolution, filter the solution through a pipette plugged with a small amount of cotton or glass wool directly into the clean NMR tube.[1][2]

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Referencing: Use Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Acquisition Parameters: For ¹H NMR, standard acquisition parameters are typically sufficient. For ¹³C NMR, a proton-decoupled experiment should be run to simplify the spectrum to single lines for each unique carbon.

IR Spectrum Acquisition (Neat Liquid)

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained from a neat sample. Place one to two drops of the liquid onto the surface of a salt plate (e.g., NaCl or KBr).[5][6][7]

-

Film Formation: Place a second salt plate on top of the first to create a thin liquid film between the plates.[5][7]

-

Data Acquisition: Place the sandwiched salt plates into the sample holder of an FTIR spectrometer.

-

Background Collection: Run a background spectrum of the empty instrument to subtract atmospheric (e.g., CO₂, H₂O) and instrument-related absorbances.

-

Sample Spectrum: Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

Mass Spectrum Acquisition (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatography (GC-MS) system or a direct insertion probe. The sample is vaporized before entering the ion source.[8]

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[9][10][11] This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[12]

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the predicted fragmentation of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

References

- 1. web.uvic.ca [web.uvic.ca]

- 2. sites.bu.edu [sites.bu.edu]

- 3. depts.washington.edu [depts.washington.edu]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. homework.study.com [homework.study.com]

- 7. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. phys.libretexts.org [phys.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

Physical properties of 4-Methylhexanenitrile (boiling point, density)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Physical Properties of 4-Methylhexanenitrile, Focusing on Boiling Point and Density.

Quantitative Data Summary

While experimentally determined data for this compound is not currently available, the following table provides its basic molecular properties and serves as a template for recording experimental findings.

| Property | Value | Units |

| Molecular Formula | C₇H₁₃N | - |

| Molecular Weight | 111.18 | g/mol |

| Boiling Point | Data not available | °C |

| Density | Data not available | g/cm³ |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the boiling point and density of liquid compounds such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[1] For precise determination, especially with limited sample quantities, the micro-boiling point method is recommended.

Micro-Boiling Point Determination Protocol:

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Add a small amount (a few drops) of this compound to the small test tube.

-

Place the capillary tube, with its open end downwards, into the test tube containing the liquid.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Immerse the assembly in a heating bath.

-

Heat the bath gently and observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[2]

-

Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[2] Record this temperature.

-

For accuracy, it is advisable to repeat the determination.

Determination of Density

Density is the mass of a substance per unit volume. The following protocol outlines the determination of the density of a liquid using a pycnometer (density bottle) for high accuracy.

Density Determination Protocol using a Pycnometer:

Apparatus:

-

Pycnometer (a small glass flask with a ground-glass stopper containing a capillary tube)

-

Analytical balance (accurate to ±0.001 g)

-

Thermometer

-

Distilled water

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer with its stopper on an analytical balance and record the mass (m₁).

-

Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper; excess water will be forced out through the capillary.

-

Carefully wipe dry the outside of the pycnometer and weigh it. Record the mass (m₂).

-

Record the temperature of the water.

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound, ensuring no air bubbles are present, and insert the stopper.

-

Wipe the outside of the pycnometer dry and weigh it. Record the mass (m₃).

-

The density of the liquid can be calculated using the following formula:

-

Density of this compound = [(m₃ - m₁) / (m₂ - m₁)] x Density of water at the recorded temperature.

-

Logical Relationships and Visualization

The physical properties of a chemical compound are intrinsically linked to its molecular structure. The following diagram illustrates this fundamental relationship.

Caption: Relationship between molecular structure and physical properties.

References

Solubility Profile of 4-methylhexanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-methylhexanenitrile. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide leverages data from structurally similar molecules and established principles of chemical solubility to provide a robust qualitative assessment. Furthermore, it outlines a detailed experimental protocol for the precise quantitative determination of its solubility in various solvents, empowering researchers to generate specific data for their unique applications.

Core Concepts in Solubility

The solubility of a substance is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound possesses a moderately polar nitrile (-C≡N) group and a nonpolar hydrocarbon backbone. This dual character dictates its solubility profile. The nitrile group can participate in dipole-dipole interactions and act as a hydrogen bond acceptor, promoting solubility in polar solvents. Conversely, the alkyl chain contributes to van der Waals forces, favoring solubility in nonpolar solvents.

As the length of the hydrocarbon chain in nitriles increases, the nonpolar character becomes more dominant, generally leading to decreased solubility in polar solvents like water.[1] For instance, ethanenitrile (acetonitrile) is miscible with water, while the solubility of butanenitrile is significantly lower.[1]

Qualitative Solubility of this compound

Based on the solubility of the structurally analogous compound, hexanenitrile (B147006), a qualitative solubility profile for this compound can be inferred.[2][3] The methyl group at the 4-position is not expected to drastically alter the overall solubility behavior compared to its linear isomer.

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Benzene | Soluble | The nonpolar alkyl chain of this compound interacts favorably with nonpolar solvents through London dispersion forces.[3] |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Soluble | The polarity of these solvents is sufficient to interact with the nitrile group, while their organic nature allows for miscibility with the alkyl portion. |

| Polar Protic | Ethanol, Methanol | Soluble | These solvents can act as hydrogen bond donors to the nitrogen atom of the nitrile group and have alkyl chains that interact with the solute's hydrocarbon backbone.[2] |

| Water | Water | Sparingly Soluble | The hydrophobic nature of the C7 hydrocarbon chain limits solubility in water, despite the potential for hydrogen bonding with the nitrile group.[1][2] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The following outlines a common and reliable method for determining the solubility of a liquid solute, like this compound, in various solvents.

Objective:

To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer or temperature probe

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

-

Syringe filters (chemically compatible)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The presence of a distinct second phase (undissolved nitrile) is essential to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, depending on the solvent and temperature.[4] A preliminary time-course study is recommended to determine the time to reach equilibrium.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the mixture to stand undisturbed at the constant temperature for a period to allow the two phases to separate.

-

If separation is slow, the mixture can be centrifuged at the controlled temperature.[5]

-

-

Sample Collection and Preparation:

-

Carefully extract an aliquot of the solvent phase (the supernatant) using a pipette or syringe. It is critical to avoid disturbing the undissolved this compound phase.

-

To ensure no undissolved microdroplets are transferred, filter the collected aliquot through a chemically resistant syringe filter into a pre-weighed volumetric flask.

-

Record the mass of the collected sample.

-

Dilute the sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a pre-calibrated GC-FID or another appropriate analytical technique.

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the collected aliquot from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the mass of this compound in the original undiluted aliquot.

-

Express the solubility in desired units, such as grams per 100 mL of solvent or moles per liter.

-

Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide on the Reactivity and Stability of 4-Methylhexanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 4-Methylhexanenitrile. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates its expected behavior based on the well-established chemistry of aliphatic nitriles. This guide covers key reactions including hydrolysis, reduction, and reactions with organometallic reagents, providing general experimental protocols for these transformations. Furthermore, it discusses the anticipated thermal and chemical stability of this compound and outlines methods for its analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who may be working with or considering the use of this compound.

Introduction

This compound is an aliphatic nitrile with the chemical formula C₇H₁₃N.[1] Its structure consists of a seven-carbon chain with a methyl group at the fourth position and a terminal nitrile functional group. The presence of the cyano (-C≡N) group is the primary determinant of its chemical reactivity, making it a versatile intermediate in organic synthesis. This guide will explore the principal chemical reactions and stability profile of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃N | [1] |

| Molecular Weight | 111.18 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 69248-32-4 | [1] |

| SMILES | CCC(C)CCC#N | [1] |

| InChIKey | UWADIKOEYXBKPD-UHFFFAOYSA-N | [1] |

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic character of the carbon atom in the nitrile group. This allows for nucleophilic attack, leading to a variety of important chemical transformations.

Hydrolysis

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions.[2][3] This reaction proceeds through an amide intermediate.

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and heat, this compound is expected to hydrolyze to 4-methylhexanoic acid and an ammonium (B1175870) salt.[2][3]

-

Base-Catalyzed Hydrolysis: Treatment with a strong base (e.g., NaOH, KOH) followed by acidification will also yield 4-methylhexanoic acid. The initial product is the carboxylate salt.[2][4]

Caption: General pathway for the hydrolysis of this compound.

-

In a round-bottom flask equipped with a reflux condenser, combine the aliphatic nitrile (1.0 eq) with a 6 M aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

-

Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be isolated by filtration. Otherwise, extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Purify the product by distillation or recrystallization.

Reduction

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[5][6]

Caption: Reduction of this compound to a primary amine.

-

To a stirred suspension of lithium aluminum hydride (1.5 eq) in an anhydrous ether solvent (e.g., diethyl ether or THF) at 0 °C under an inert atmosphere, add a solution of the aliphatic nitrile (1.0 eq) in the same solvent dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC or GC.

-

Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.

-

Filter the resulting solid and wash it thoroughly with an organic solvent.

-

Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to afford the crude primary amine.

-

Purify the product by distillation.

Reaction with Grignard Reagents

Aliphatic nitriles react with Grignard reagents to form ketones after acidic workup.[7][8][9] The reaction proceeds through an imine intermediate. The reaction of this compound with a Grignard reagent (R-MgX) would yield a ketone with the R group attached to the former nitrile carbon.

Caption: Reaction of this compound with a Grignard reagent.

-

To a solution of the Grignard reagent (1.1 eq) in an anhydrous ether solvent under an inert atmosphere, add a solution of the aliphatic nitrile (1.0 eq) in the same solvent dropwise at a temperature that maintains gentle reflux.

-

After the addition, continue to heat the reaction mixture at reflux for several hours.

-

Monitor the reaction by TLC or GC.

-

Upon completion, cool the reaction to 0 °C and carefully quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude ketone by column chromatography or distillation.

Stability

Thermal Stability

Aliphatic nitriles are generally considered to be thermally stable compounds. Significant decomposition of organic compounds typically occurs at elevated temperatures.[10] For aliphatic nitriles, thermal decomposition can lead to the formation of various products, including smaller hydrocarbons and nitrogen-containing compounds, through complex radical mechanisms. The specific decomposition temperature and products for this compound would need to be determined experimentally, for instance, by using techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).[11]

-

Thermogravimetric Analysis (TGA): A small sample of the compound is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its mass is continuously monitored. The temperature at which significant mass loss occurs indicates the onset of decomposition.

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. Exothermic or endothermic events, such as decomposition, can be detected.

-

Isoteniscope Method: This method determines the vapor pressure of a substance as a function of temperature and can be used to identify the temperature at which thermal decomposition begins, indicated by an irreversible increase in pressure.[10]

Chemical Stability

This compound is expected to be stable under neutral conditions and at ambient temperature. However, it is susceptible to degradation in the presence of strong acids and bases, as discussed in the hydrolysis section. It is also incompatible with strong oxidizing and reducing agents.

Synthesis

A common method for the synthesis of aliphatic nitriles like this compound is the nucleophilic substitution of an alkyl halide with a cyanide salt (Kolbe nitrile synthesis).[12] In this case, 1-bromo-3-methylpentane (B1293714) or a similar haloalkane could be reacted with sodium or potassium cyanide.

Caption: A potential synthetic route to this compound.

-

In a round-bottom flask, dissolve the alkyl halide (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[12][13]

-

Add sodium cyanide (1.1 eq) to the solution.

-

Heat the reaction mixture with stirring for several hours.

-

Monitor the reaction by TLC or GC.

-

After the reaction is complete, pour the mixture into water and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude nitrile by distillation.

Analytical Methods

The characterization and analysis of this compound and its reaction products can be performed using standard analytical techniques.

Table 2: Analytical Methods for this compound

| Technique | Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components, including the starting material, products, and potential impurities or degradation products.[14][15] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the compound and its derivatives (¹H and ¹³C NMR). |

| Infrared (IR) Spectroscopy | Identification of the characteristic nitrile stretch (around 2250 cm⁻¹). |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile compounds. |

Conclusion

This compound is a versatile chemical intermediate whose reactivity is primarily governed by its nitrile functional group. It can be converted into valuable carboxylic acids, primary amines, and ketones through well-established synthetic methodologies. The compound is expected to be thermally stable under normal conditions but will undergo hydrolysis in the presence of strong acids or bases. The general experimental protocols and analytical methods described in this guide provide a solid foundation for researchers and professionals working with this and similar aliphatic nitriles. It is important to reiterate that the provided protocols are general and would likely require optimization for the specific physical and chemical properties of this compound.

References

- 1. This compound | C7H13N | CID 21560064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 5. Ch20: Reduction of Nitriles using LiAlH4 to amines [chem.ucalgary.ca]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. quora.com [quora.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Ch20: RLi or RMgX with Nitriles to Ketones [chem.ucalgary.ca]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. dekra.com [dekra.com]

- 12. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Hazards and Safety Precautions for 4-Methylhexanenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential hazards and essential safety precautions for the handling and use of 4-Methylhexanenitrile. The information is intended to support researchers, scientists, and professionals in the field of drug development in ensuring a safe laboratory environment. Due to the limited availability of specific toxicological data for this compound, this guide also draws upon information from structurally similar nitrile compounds to provide a thorough assessment of potential risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are related to skin and eye irritation.

GHS Classification:

Based on available data, this compound is classified with the following hazard statements:

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H320: Causes eye irritation. [1]

The corresponding GHS pictogram is the exclamation mark (GHS07).[1]

It is important to note that other nitrile compounds with similar structures are often classified as flammable and harmful if swallowed, in contact with skin, or if inhaled.[2][3][4] Therefore, it is prudent to handle this compound with the assumption that it may possess these additional hazards until more specific data becomes available.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage. While experimental data for this compound is limited, computed properties are available.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃N | [5] |

| Molecular Weight | 111.18 g/mol | [5] |

| CAS Number | 69248-32-4 | [5] |

Note: This table will be updated as more experimentally verified data becomes available.

For comparison, Hexanenitrile, a structurally similar compound, is a flammable liquid with a flash point of 43°C and a boiling point of 160°C.[2] It is advisable to treat this compound as a potentially flammable liquid.

Experimental Protocols

-

Acute Oral, Dermal, and Inhalation Toxicity: OECD Guidelines 420, 423, or 425 (Oral); 402 (Dermal); 403 (Inhalation).

-

Skin Irritation/Corrosion: OECD Guideline 404.

-

Eye Irritation/Corrosion: OECD Guideline 405.

-

Flammability (Flash Point): OECD Guideline 102.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Use explosion-proof electrical and ventilation equipment.[2][3]

-

Ensure safety showers and eyewash stations are readily accessible.[2]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles and/or a face shield.[2]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[2] Change gloves immediately if they become contaminated.

-

Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[2][3]

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, open flames, and other ignition sources.[2][3]

-

Ground and bond containers and receiving equipment to prevent static discharge.[3]

-

Use only non-sparking tools.[3]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

-

Store away from incompatible materials such as oxidizing agents.[2]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures:

-

Evacuate the area and eliminate all ignition sources.[3]

-

Wear appropriate personal protective equipment.

-

Contain the spill with an inert absorbent material (e.g., sand, earth, vermiculite).

-

Collect the absorbed material into a suitable container for disposal.

-

Clean the spill area thoroughly with soap and water.

Fire-Fighting Measures:

-

Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish a fire.[2]

-

Do not use a solid stream of water as it may scatter and spread the fire.

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring safety when working with this compound.

This guide is intended as a starting point for the safe handling of this compound. It is imperative that all users consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional and regulatory safety guidelines. A thorough understanding of the potential hazards and the implementation of robust safety protocols are paramount for the protection of all laboratory personnel.

References

- 1. chemscene.com [chemscene.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. This compound | C7H13N | CID 21560064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 7. en.hesperian.org [en.hesperian.org]

A Comprehensive Review of 4-Methylhexanenitrile and Its Analogs: Synthesis, Biological Activity, and Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrile-containing compounds represent a significant class of molecules with diverse applications in medicinal chemistry, materials science, and organic synthesis. Among these, aliphatic nitriles, characterized by a cyano group attached to a saturated carbon chain, have garnered interest due to their presence in natural products and their potential as bioactive agents. This technical guide provides a comprehensive literature review of 4-methylhexanenitrile and its analogs, focusing on their synthesis, chemical properties, and biological activities. We present a detailed examination of experimental protocols, quantitative biological data, and the underlying mechanisms of action to serve as a valuable resource for researchers in the field.

Chemical Properties and Synthesis

This compound is a branched-chain aliphatic nitrile. Its analogs can be systematically derived by modifying the carbon skeleton, introducing unsaturation, or adding functional groups.

Synthesis of this compound and Its Analogs

The most common and direct method for the synthesis of this compound and its simple alkyl analogs is through the nucleophilic substitution (SN2) reaction of a corresponding alkyl halide with a cyanide salt, such as sodium or potassium cyanide.[1][2] This reaction is typically carried out in a polar aprotic solvent to facilitate the displacement of the halide by the cyanide nucleophile.

Experimental Protocol: Synthesis of this compound via SN2 Reaction

-

Reactants: 1-bromo-3-methylpentane (B1293714), Sodium Cyanide (NaCN)

-

Solvent: Dimethyl sulfoxide (B87167) (DMSO) or a similar polar aprotic solvent.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in the chosen solvent.

-

Slowly add 1-bromo-3-methylpentane to the stirred solution.

-

Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 80-100 °C for DMSO) and maintain for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

-

Characterization: The final product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy to confirm its structure and purity.

This general protocol can be adapted for the synthesis of various analogs by starting with the appropriately substituted alkyl halide.

Biological Activity and Mechanism of Action

Aliphatic nitriles exhibit a range of biological activities, including antimicrobial and cytotoxic effects. The primary mechanism of toxicity for many saturated aliphatic nitriles is the metabolic release of the cyanide ion (CN⁻), a potent inhibitor of cellular respiration.[3][4][5]

Cytotoxicity and Signaling Pathways

The cytotoxicity of aliphatic nitriles is often linked to their metabolism by the cytochrome P450 enzyme system, primarily in the liver.[3][6] This metabolic process can lead to the liberation of cyanide, which subsequently inhibits cytochrome c oxidase in the mitochondrial electron transport chain.[4] This inhibition disrupts ATP production, leading to cellular hypoxia and, ultimately, cell death.[3][6]

dot

References

- 1. Solved What is the major product formed upon treatment of | Chegg.com [chegg.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 4-Methylhexanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirality is a fundamental property in medicinal chemistry and drug development, with enantiomers of a chiral drug often exhibiting significantly different pharmacological and toxicological profiles. The nitrile functional group is a versatile moiety found in numerous pharmaceuticals, valued for its ability to act as a key binding element, a stable isostere for other functional groups, and a reactive handle for synthetic transformations. This technical guide provides a comprehensive overview of the stereoisomers of 4-methylhexanenitrile, a chiral aliphatic nitrile. Due to the limited availability of direct experimental data for this specific molecule, this guide outlines plausible synthetic strategies, analytical methodologies for chiral separation, and discusses potential properties based on established principles of stereochemistry and the known bioactivity of related chiral nitriles.

Physicochemical Properties of this compound Stereoisomers

| Property | Racemic this compound | (R)-4-Methylhexanenitrile (Expected) | (S)-4-Methylhexanenitrile (Expected) |

| Molecular Formula | C₇H₁₃N | C₇H₁₃N | C₇H₁₃N |

| Molecular Weight | 111.18 g/mol | 111.18 g/mol | 111.18 g/mol |

| IUPAC Name | This compound | (4R)-4-Methylhexanenitrile | (4S)-4-Methylhexanenitrile |

| CAS Number | 69248-32-4 | Not available | Not available |

| Boiling Point | Not available | Identical to the (S)-enantiomer | Identical to the (R)-enantiomer |

| Density | Not available | Identical to the (S)-enantiomer | Identical to the (R)-enantiomer |

| Solubility | Not available | Identical to the (S)-enantiomer | Identical to the (R)-enantiomer |

| Optical Rotation ([α]D) | 0° (racemic mixture) | Equal in magnitude, opposite in sign to the (S)-enantiomer | Equal in magnitude, opposite in sign to the (R)-enantiomer |

Synthesis of (R)- and (S)-4-Methylhexanenitrile

The enantioselective synthesis of this compound can be approached through several strategies. A highly effective method involves the preparation of the corresponding chiral carboxylic acid, (R)- or (S)-4-methylhexanoic acid, followed by conversion to the nitrile.

Synthesis of Chiral 4-Methylhexanoic Acid

A well-established method for the synthesis of chiral α-substituted carboxylic acids is the use of chiral auxiliaries. The Evans asymmetric alkylation, employing an oxazolidinone auxiliary, provides a reliable route to enantiomerically pure 4-methylhexanoic acid.

Experimental Protocol: Asymmetric Synthesis of (S)-4-Methylhexanoic Acid via Evans Alkylation

-

Acylation of Chiral Auxiliary: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is acylated with butanoyl chloride in the presence of a base (e.g., triethylamine) and a Lewis acid catalyst (e.g., LiCl) in an aprotic solvent (e.g., THF) to form the N-butanoyl oxazolidinone.

-

Enolate Formation: The N-butanoyl oxazolidinone is treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), at low temperature (-78 °C) in THF to generate the corresponding sodium enolate.

-

Asymmetric Alkylation: The enolate is then reacted with methyl iodide. The bulky phenyl group on the oxazolidinone directs the incoming methyl group to the opposite face of the enolate, leading to a highly diastereoselective alkylation.

-

Hydrolysis and Auxiliary Removal: The resulting N-alkylated oxazolidinone is hydrolyzed using aqueous lithium hydroxide (B78521) (LiOH) to yield (S)-4-methylhexanoic acid and recover the chiral auxiliary.

A similar procedure using the (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone auxiliary would yield (R)-4-methylhexanoic acid.

Conversion of Chiral Carboxylic Acid to Nitrile

The conversion of a carboxylic acid to a nitrile can be achieved through a two-step process involving the formation of a primary amide followed by dehydration.

Experimental Protocol: Conversion of (S)-4-Methylhexanoic Acid to (S)-4-Methylhexanenitrile

-

Amide Formation: (S)-4-methylhexanoic acid is converted to its acid chloride using a reagent like thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with aqueous ammonia (B1221849) to form (S)-4-methylhexanamide.

-

Dehydration: The primary amide is dehydrated using a dehydrating agent such as phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride (B1165640) (TFAA), or Burgess reagent to yield (S)-4-methylhexanenitrile. The reaction is typically carried out in an inert solvent under reflux. Purification is achieved by distillation or column chromatography.

Chiral Separation and Analysis

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for the separation and analysis of enantiomers.

Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers

-

Column Selection: A polysaccharide-based chiral stationary phase, such as one coated with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is a good starting point for the separation of aliphatic nitriles.

-

Mobile Phase: A normal-phase mobile system, typically a mixture of hexane (B92381) and isopropanol, is employed. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers. A typical starting condition would be 90:10 (v/v) hexane:isopropanol. For basic compounds, a small amount of an amine additive (e.g., 0.1% diethylamine) may be added to the mobile phase to improve peak shape.

-

Detection: A UV detector is commonly used. Since aliphatic nitriles lack a strong chromophore, detection might be challenging at standard wavelengths (e.g., 254 nm). Detection at a lower wavelength (e.g., 210-220 nm) may be necessary, which requires the use of high-purity solvents.

-

Analysis: The retention times of the two enantiomers will differ on the chiral column. The enantiomeric excess (% ee) of a sample can be determined by integrating the peak areas of the two enantiomers.

Biological Activity and Significance

While no specific biological activity has been reported for the stereoisomers of this compound, the principles of stereochemistry in drug action are well-established. The differential interaction of enantiomers with chiral biological macromolecules, such as enzymes and receptors, can lead to significant differences in their pharmacological effects.

One enantiomer may exhibit the desired therapeutic activity (eutomer), while the other may be inactive, less active, or even responsible for undesirable side effects (distomer). The nitrile group itself is a key pharmacophore in many approved drugs. It can participate in hydrogen bonding, act as a bioisostere of a carbonyl or hydroxyl group, and contribute to improved metabolic stability and pharmacokinetic properties.

Given the importance of chirality, it is plausible that the (R)- and (S)-enantiomers of this compound would exhibit different biological activities if they were to interact with a chiral biological target.

Conclusion

The stereoisomers of this compound represent an area with limited specific research. However, by applying established methodologies in asymmetric synthesis and chiral analysis, the preparation and characterization of the individual (R)- and (S)-enantiomers are readily achievable. This technical guide provides a framework for researchers in drug development to approach the synthesis and analysis of these and other chiral aliphatic nitriles. The profound impact of stereochemistry on biological activity underscores the importance of studying the individual enantiomers of any chiral molecule with therapeutic potential. Further investigation into the specific properties and biological effects of the stereoisomers of this compound is warranted to fully understand their potential applications.

Methodological & Application

Application Notes and Protocols for the Quantification of 4-Methylhexanenitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the quantitative determination of 4-Methylhexanenitrile. The protocols detailed below are grounded in established techniques for the analysis of related alkyl and branched-chain nitriles, offering a robust starting point for method development and validation.

Introduction

This compound is a branched-chain aliphatic nitrile. The quantification of such compounds is crucial in various fields, including environmental analysis, industrial quality control, and potentially in drug development as metabolites or synthetic intermediates.[1] The nitrile functional group can be a key component for molecular recognition in biological systems and its metabolic fate is of significant interest.[1] Accurate and precise analytical methods are therefore essential for understanding its behavior and impact.

The primary analytical technique for the quantification of volatile and semi-volatile nitriles is Gas Chromatography (GC) coupled with a selective detector, most commonly a Mass Spectrometer (MS). This combination offers high sensitivity and specificity, allowing for reliable identification and quantification even in complex matrices.

Analytical Methodologies

The recommended approach for the quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique provides excellent separation of analytes and definitive identification based on mass spectra. For samples where this compound is present at trace levels, a pre-concentration step is often necessary.

Key Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the analysis of volatile and semi-volatile organic compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detection and structural identification.

-

Headspace GC-MS (HS-GC-MS): For the analysis of volatile compounds like this compound in solid or liquid samples, headspace analysis is a clean and efficient sample introduction technique that minimizes matrix effects.[2]

-

Liquid-Liquid Extraction (LLE): A fundamental sample preparation technique used to extract the analyte of interest from an aqueous matrix into an immiscible organic solvent.[3]

-

Solid-Phase Extraction (SPE): A more modern and efficient sample cleanup and concentration technique that uses a solid sorbent to isolate the analyte from the sample matrix.[4]

Quantitative Data Summary

The following table summarizes the expected quantitative performance for the analysis of this compound using GC-MS. These values are representative and may vary depending on the specific instrumentation, sample matrix, and method optimization.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Limit of Detection (LOD) | 0.1 - 5 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 15 ng/mL |

| Linearity (R²) | > 0.995 |

| Recovery | 85 - 115% |

| Precision (RSD) | < 10% |

Experimental Protocols

This protocol is suitable for the quantification of this compound in aqueous matrices such as process water or biological fluids.

4.1.1. Sample Preparation

-

Pipette 5 mL of the aqueous sample into a 20 mL headspace vial.

-

Add an appropriate internal standard (e.g., a deuterated analog or a structurally similar nitrile not present in the sample).

-

Add a salting-out agent (e.g., 1 g of NaCl) to increase the volatility of the analyte.

-

Immediately seal the vial with a PTFE-lined septum and aluminum cap.

-

Vortex the vial for 30 seconds.

4.1.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Injector Temperature: 250°C

-

Oven Program:

-

Initial Temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Target ions for this compound would need to be determined from its mass spectrum (a common fragment for similar nitriles is m/z 69).[5]

4.1.3. Quantification

Construct a calibration curve using standards of this compound prepared in the same matrix as the samples. The concentration of the analyte in the samples is determined by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

This protocol is designed for the extraction and quantification of this compound from more complex matrices like plasma or serum.

4.2.1. Sample Preparation

-

To 1 mL of plasma/serum in a glass centrifuge tube, add the internal standard.

-

Add 5 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether (MTBE) or hexane).

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

4.2.2. GC-MS Analysis

The GC-MS conditions would be similar to those described in Protocol 1. A splitless injection is recommended for trace-level analysis.

Diagrams

Caption: General workflow for the quantification of this compound.

Caption: Logic for selecting the appropriate analytical method.

References

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Sample Preparation Techniques | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents [mdpi.com]

- 5. researchgate.net [researchgate.net]

Application Note: Analysis of 4-Methylhexanenitrile by Gas Chromatography-Mass Spectrometry (GC-MS)

An in-depth guide to the analysis of 4-methylhexanenitrile utilizing gas chromatography (GC) is detailed below, offering comprehensive application notes and protocols tailored for researchers, scientists, and professionals in the field of drug development. This document provides a foundational methodology, which may require further optimization for specific matrices.

Introduction

This compound is a nitrile compound of interest in various chemical and pharmaceutical research areas. Its volatility makes it an ideal candidate for analysis by Gas Chromatography (GC), often coupled with a Mass Spectrometer (MS) for definitive identification and quantification. This application note outlines a general procedure for the analysis of this compound in a liquid matrix. The methodology is based on common practices for the analysis of similar volatile organic compounds.

Principle of the Method

This method employs GC-MS for the separation, identification, and quantification of this compound. Samples are prepared using liquid-liquid extraction to isolate the analyte from the sample matrix. The extract is then injected into the GC system, where this compound is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The eluted compound is then detected by a mass spectrometer, which provides mass spectral data for qualitative identification and signal intensity for quantitative measurement.

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for liquid samples, such as reaction mixtures or biological fluids.

Materials:

-

Sample containing this compound

-

Internal standard solution (e.g., heptanenitrile (B1581596) in methanol)

-

Organic extraction solvent (e.g., dichloromethane (B109758) or hexane, GC grade)

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Glass vials with PTFE-lined caps

-

Pipettes and other standard laboratory glassware

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Measurement: In a 10 mL glass vial, add 2 mL of the liquid sample.

-

Internal Standard Spiking: Add a known amount of the internal standard solution to the sample. The concentration of the internal standard should be close to the expected concentration of the analyte.

-

Extraction: Add 2 mL of the organic extraction solvent and 0.5 g of NaCl to the vial. The salt helps to reduce the solubility of the analyte in the aqueous phase.

-

Mixing: Vigorously vortex the mixture for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

-

Phase Separation: Centrifuge the vial at 3000 rpm for 5 minutes to achieve a clear separation between the organic and aqueous layers.

-

Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate. This step removes any residual water from the extract.

-

Final Sample: Transfer the dried organic extract to a GC-MS autosampler vial for analysis.

2. GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of a volatile nitrile like this compound. Optimization may be necessary.

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Injector | Split/Splitless |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 (can be adjusted based on analyte concentration) |

| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 220 °C at 10 °C/min, hold for 5 min.[1] |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-300 |

| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |

3. Data Analysis

-

Qualitative Analysis: Identify this compound by comparing its retention time and mass spectrum with that of a pure standard.

-

Quantitative Analysis: Prepare a calibration curve using standard solutions of this compound at various concentrations. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration. Determine the concentration of this compound in the samples from this calibration curve.

Quantitative Data Summary

The following table summarizes representative quantitative data for the GC-MS analysis of compounds structurally similar to this compound. Actual values for this compound must be determined experimentally.

| Analyte | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) |

| Hypothetical Data | ||||

| This compound | ~ 8 - 12 | 0.1 - 1 µg/L | 0.5 - 5 µg/L | > 0.995 |

| Heptanenitrile (IS) | ~ 9 - 14 | - | - | - |

Diagrams

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of 4-Methylhexanenitrile

Introduction

4-Methylhexanenitrile is a chiral organic compound with applications in various fields of chemical synthesis. Achieving high purity of this compound is often crucial for its intended use, particularly in research and development for pharmaceuticals and other specialty chemicals. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of non-volatile nitriles, offering high resolution and efficiency.[1] This application note describes a general protocol for the purification of this compound using reversed-phase HPLC. Additionally, it addresses considerations for chiral separation, given the molecule's stereocenter.

Principle of Separation

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. Compounds with greater hydrophobicity will have a stronger interaction with the stationary phase and thus elute later than more polar compounds. By optimizing the mobile phase composition, a gradient can be created to effectively separate this compound from its impurities.